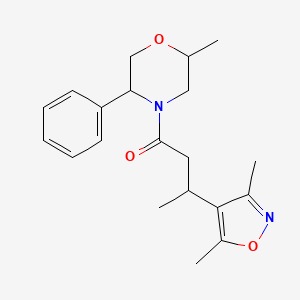![molecular formula C16H23N5OS B7051393 2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7051393.png)
2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Introduction of the Pyridine Ring: The pyridine ring is incorporated through coupling reactions, such as Suzuki-Miyaura coupling, using pyridine boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[4-(6-Methoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole
- 2-[1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole
Uniqueness
2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole is unique due to the presence of the ethoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-[1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-4-22-15-7-5-6-14(17-15)21-10-8-20(9-11-21)12(2)16-19-18-13(3)23-16/h5-7,12H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILSECIQCFBMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCN(CC2)C(C)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide](/img/structure/B7051318.png)
![N-(2,2-difluoroethyl)-5-ethyl-1,3-dimethyl-2,4-dioxo-N-propan-2-ylpyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7051329.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide](/img/structure/B7051334.png)
![N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide](/img/structure/B7051354.png)
![2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7051368.png)
![N-(4-propan-2-ylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051382.png)
![N-[(5-ethoxypyridin-2-yl)methyl]-2-phenylpropan-2-amine](/img/structure/B7051384.png)
![1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7051385.png)
![3,5-dimethyl-N-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7051386.png)
![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)ethyl]-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B7051394.png)
![1-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7051399.png)
![1-[4-(4-Hydroxyphenyl)butan-2-yl]-3-[1-(1,2,4-triazol-1-yl)propan-2-yl]urea](/img/structure/B7051405.png)
